molecular formula C14H21N3OS2 B13746706 1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one CAS No. 36590-99-5

1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one

Katalognummer: B13746706
CAS-Nummer: 36590-99-5
Molekulargewicht: 311.5 g/mol
InChI-Schlüssel: XQYIBWCVAHEFAM-RLCSYUECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes both thiazolidine and imidazolidinone moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate thiazolidine and imidazolidinone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine or imidazolidinone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Diethyl-5-((3-methylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one
  • 1,3-Diethyl-5-((3-phenylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one
  • 1,3-Diethyl-5-((3-benzylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one

Uniqueness

1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

36590-99-5

Molekularformel

C14H21N3OS2

Molekulargewicht

311.5 g/mol

IUPAC-Name

(5E)-1,3-diethyl-5-[(2Z)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H21N3OS2/c1-4-15-9-10-20-12(15)8-7-11-13(18)17(6-3)14(19)16(11)5-2/h7-8H,4-6,9-10H2,1-3H3/b11-7+,12-8-

InChI-Schlüssel

XQYIBWCVAHEFAM-RLCSYUECSA-N

Isomerische SMILES

CCN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)N2CC)CC

Kanonische SMILES

CCN1CCSC1=CC=C2C(=O)N(C(=S)N2CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.